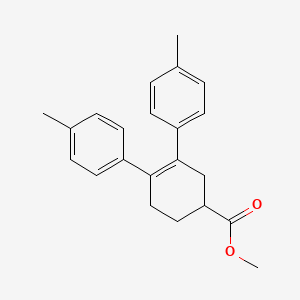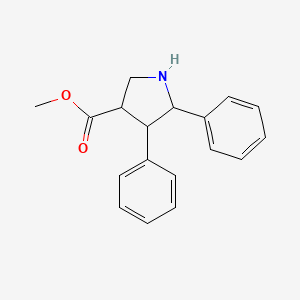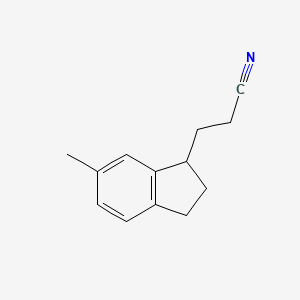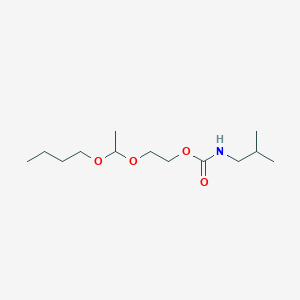![molecular formula C10H10O3S B14521140 [(2-Oxo-1-phenylethyl)sulfanyl]acetic acid CAS No. 62910-84-3](/img/structure/B14521140.png)
[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a phenyl group attached to a sulfur atom, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-1-phenylethyl)sulfanyl]acetic acid typically involves the reaction of 2-oxo-1-phenylethanol with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the phenylethyl group and the acetic acid moiety. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2-Oxo-1-phenylethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. In biological systems, the compound has been shown to inhibit protein synthesis by binding to the 30S subunit of bacterial ribosomes . This binding interferes with the normal function of the ribosome, leading to the inhibition of protein synthesis and subsequent bacterial growth.
Comparison with Similar Compounds
[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid: This compound differs by the position of the oxo group, which can affect its reactivity and biological activity.
[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid: The presence of a hydroxy group introduces additional hydrogen bonding interactions, potentially altering its chemical properties and applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
CAS No. |
62910-84-3 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-(2-oxo-1-phenylethyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H10O3S/c11-6-9(14-7-10(12)13)8-4-2-1-3-5-8/h1-6,9H,7H2,(H,12,13) |
InChI Key |
WQYBBOOXPNOVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Phenylacryloyl)amino]butanoic acid](/img/structure/B14521057.png)
![4,4'-{[6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B14521061.png)
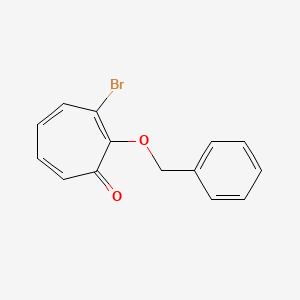
![Methanone, [azoxybis(5-chloro-2,1-phenylene)]bis[phenyl-](/img/structure/B14521074.png)
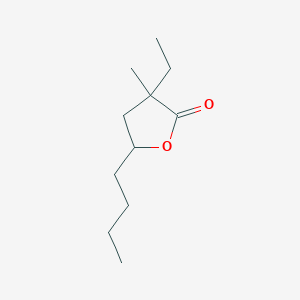
![2-Methyl-2-[(methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14521091.png)
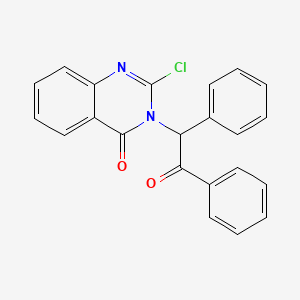
![{2-[Hydroxy(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14521099.png)
![1-Amino-3-{4-[2-(tert-butylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14521104.png)
![4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile](/img/structure/B14521120.png)
